molecular formula C9H10N2O5 B13598942 2-Amino-2-(4-methoxy-2-nitrophenyl)acetic acid

2-Amino-2-(4-methoxy-2-nitrophenyl)acetic acid

Cat. No.: B13598942
M. Wt: 226.19 g/mol
InChI Key: SNGSQMDGPOFHPV-UHFFFAOYSA-N
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Description

2-Amino-2-(4-methoxy-2-nitrophenyl)acetic acid is an organic compound with the molecular formula C9H10N2O5. This compound is characterized by the presence of an amino group, a methoxy group, and a nitro group attached to a phenyl ring, along with an acetic acid moiety. It is a derivative of phenylacetic acid and is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-methoxy-2-nitrophenyl)acetic acid typically involves the nitration of 4-methoxyphenylacetic acid followed by amination. The nitration process introduces a nitro group into the aromatic ring, which is then reduced to an amino group. The general steps are as follows:

    Nitration: 4-Methoxyphenylacetic acid is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride in hydrochloric acid.

    Amination: The resulting intermediate is then subjected to amination to introduce the amino group at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-methoxy-2-nitrophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenylacetic acid derivatives.

Scientific Research Applications

2-Amino-2-(4-methoxy-2-nitrophenyl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-methoxy-2-nitrophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-nitrophenyl)acetic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-Amino-2-(4-methoxyphenyl)acetic acid: Lacks the nitro group, which may result in different chemical and biological properties.

    2-Amino-2-(4-methoxy-2-chlorophenyl)acetic acid:

Uniqueness

2-Amino-2-(4-methoxy-2-nitrophenyl)acetic acid is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C9H10N2O5

Molecular Weight

226.19 g/mol

IUPAC Name

2-amino-2-(4-methoxy-2-nitrophenyl)acetic acid

InChI

InChI=1S/C9H10N2O5/c1-16-5-2-3-6(8(10)9(12)13)7(4-5)11(14)15/h2-4,8H,10H2,1H3,(H,12,13)

InChI Key

SNGSQMDGPOFHPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(C(=O)O)N)[N+](=O)[O-]

Origin of Product

United States

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